LDC000067

概要

説明

- LDC000067 は、サイクリン依存性キナーゼ 9 (CDK9) の高選択的阻害剤です。その化学構造は、CAS 登録番号 1073485-20-7 で特徴付けられます。

- CDK9 は、転写伸長中に RNA ポリメラーゼ II (RNAPII) をリン酸化することにより、転写調節において重要な役割を果たしています。 This compound は CDK9 を特異的に標的とし、遺伝子発現と細胞プロセスに影響を与えます .

準備方法

合成経路: LDC000067 の合成経路には、その分子構造を組み立てるための化学反応が含まれます。残念ながら、具体的な合成の詳細については、パブリックドメインでは簡単に入手できません。

工業生産: this compound の大規模な工業生産方法に関する情報は、主に研究目的で使用されているため限られています。

化学反応の分析

起こる反応: LDC000067 は、CDK9 のリン酸化と阻害など、さまざまな化学反応に関与しています。大幅な代謝変換は起こりません。

一般的な試薬と条件: 詳細な合成方法が不足しているため、具体的な試薬と条件は明らかにされていません。

主要な製品: this compound 自体が主要な製品であり、CDK9 に対する選択性によって、他の CDK 阻害剤と区別されます。

科学研究への応用

化学: this compound は、転写調節と RNA ポリメラーゼ II のダイナミクスを研究するための貴重なツールです。

生物学: 研究者は this compound を使用して、遺伝子発現、細胞周期制御、細胞応答を調査しています。

医学: その潜在的な治療応用には、CDK9 阻害が細胞増殖と生存に影響を与えるため、がん治療が含まれます。

産業: 産業で直接使用されていませんが、this compound の研究から得られた洞察は、創薬に役立つ可能性があります。

科学的研究の応用

Chemistry: LDC000067 is a valuable tool for studying transcriptional regulation and RNA polymerase II dynamics.

Biology: Researchers use this compound to investigate gene expression, cell cycle control, and cellular responses.

Medicine: Its potential therapeutic applications include cancer treatment, as CDK9 inhibition affects cell proliferation and survival.

Industry: While not directly used in industry, insights from this compound research may inform drug development.

作用機序

- LDC000067 は、活性部位に結合することによって CDK9 を阻害し、RNAPII のリン酸化を阻止します。この阻害は、転写伸長と遺伝子発現に影響を与えます。

- 分子標的には、CDK9 自体、RNAPII、細胞周期の進行とアポトーシスに関与する下流因子などがあります。

類似の化合物との比較

独自性: this compound の CDK9 に対する優れた選択性は、他の CDK 阻害剤とは一線を画します。

類似の化合物: this compound は際立っていますが、パロブシクリブ、ディナシクリブ、フラボピリドールなどの他の CDK 阻害剤はいくつかの類似点がありますが、同じレベルの特異性はありません。

類似化合物との比較

Uniqueness: LDC000067’s exceptional selectivity for CDK9 sets it apart from other CDK inhibitors.

Similar Compounds: While this compound stands out, other CDK inhibitors like Palbociclib, Dinaciclib, and Flavopiridol share some similarities but lack the same level of specificity.

生物活性

LDC000067 is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation in eukaryotic cells. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate CDK9 activity, which is often dysregulated in various cancers.

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), facilitating transcription elongation. Inhibition of CDK9 by this compound leads to a decrease in RNAP II phosphorylation, resulting in reduced transcriptional output of oncogenes and survival factors such as Mcl-1.

Key Findings on Biological Activity

- Inhibition of Tumor Growth : this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including chordoma cells. In studies, treatment with this compound resulted in significant reductions in cell viability and colony formation in clonogenic assays .

- Impact on CDK9 Expression : High levels of CDK9 expression correlate with poor prognosis in cancer patients. In chordoma tissues, high CDK9 expression was associated with tumor recurrence and reduced survival rates. Inhibition with this compound not only reduced cell growth but also decreased levels of phosphorylated RNAP II and Mcl-1, indicating a direct impact on critical survival pathways .

- 3D Culture Models : The efficacy of this compound was further validated using three-dimensional (3D) culture models that better mimic the in vivo environment. In these models, this compound treatment led to decreased spheroid growth, demonstrating its potential effectiveness in more physiologically relevant settings .

Table 1: Correlation Between CDK9 Expression and Patient Outcomes

| Parameter | Number of Cases (%) | CDK9 Low Expression (n, %) | CDK9 High Expression (n, %) |

|---|---|---|---|

| Total | 55 | 24 (43.6%) | 31 (56.4%) |

| Age | |||

| Average Age | - | 57.6 | 61.22 |

| Median Age | - | 59 | 62 |

| Sex | |||

| Male | 41 | 18 (43.9%) | 23 (56.1%) |

| Female | 14 | 6 (42.9%) | 8 (57.1%) |

| Stage | |||

| Primary | 20 | 11 (55.0%) | 9 (45.0%) |

| Metastatic | 8 | 4 (50.0%) | 4 (50.0%) |

| Recurrent | 32 | 11 (34.4%) | 21 (65.6%) |

Table 2: Survival Analysis Based on CDK9 Expression

| Variables | Total Number of Events | Non-Survival n (%) | Survival (Months) |

|---|---|---|---|

| Age at Diagnosis | |||

| <50 | 19 | 8 (42.1%) | - |

| ≥50 | 36 | 14 (38.9%) | - |

| CDK9 Expression | |||

| Low | 24 | 4 (16.7%) | Mean OS = 78.4 months |

| High | 31 | 18 (58.1%) | Mean OS = 50.2 months |

Case Study: Chordoma Cell Lines

In a study involving chordoma cell lines UCH2 and CH22, treatment with this compound resulted in:

- Significant inhibition of cell growth as measured by MTT assays.

- Apoptosis induction , evidenced by increased markers of programmed cell death.

- Reduced colony formation in clonogenic assays, highlighting its potential as a therapeutic agent against chordoma .

Case Study: Influenza Virus Inhibition

This compound has also shown promise outside oncology; it has been reported to suppress influenza virus infections both in vitro and in vivo, suggesting its versatility as a therapeutic agent beyond cancer treatment .

特性

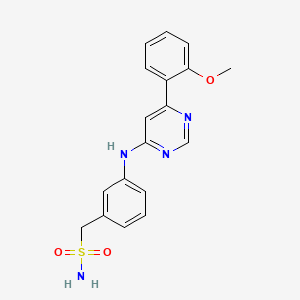

IUPAC Name |

[3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQCIOOSELPMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073485-20-7 | |

| Record name | (3-{[6-(2-methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。